molecular formula C22H22FN5O2S B2559736 2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-24-7

2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2559736
CAS No.: 1021212-24-7
M. Wt: 439.51
InChI Key: ONJHZXZONWXQAV-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Ethylsulfanyl group at position 2, which may enhance lipophilicity and influence metabolic stability.
  • 4-Fluorophenyl substituent at position 7, a common pharmacophore in medicinal chemistry for modulating target affinity and pharmacokinetics.
  • N-(2-methoxyphenyl) carboxamide at position 6, contributing to hydrogen-bonding interactions and solubility.
  • Methyl group at position 5, which could sterically hinder enzymatic degradation.

Triazolopyrimidines are explored for diverse biological activities, including antitumor, antimicrobial, and antimalarial applications .

Properties

IUPAC Name

2-ethylsulfanyl-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S/c1-4-31-22-26-21-24-13(2)18(20(29)25-16-7-5-6-8-17(16)30-3)19(28(21)27-22)14-9-11-15(23)12-10-14/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJHZXZONWXQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Physical Properties

Compound ID / Reference Core Structure Substituents (Positions) Melting Point/State Notable Properties
Target Compound Triazolo[1,5-a]pyrimidine 2-(ethylsulfanyl), 7-(4-fluorophenyl), 6-carboxamide N/A Hypothesized improved solubility vs. esters
Compound 60 Triazolo[1,5-a]pyrimidine 7-(4-chlorophenethyl)amine 194–195°C (solid) High crystallinity
Compound 98 Triazolo[1,5-a]pyrimidine 2-(hydroxymethyl), 7-(4-chlorophenyl) N/A (solid) Polar group enhances solubility
Compound 6a Thieno[3,2-d]triazolo[1,5-a]pyrimidine 2-(4-fluorophenyl), 1-sulfonamide N/A Antitumor activity noted

Key Observations :

  • Carboxamide vs. Ester/Carboxylate : The N-(2-methoxyphenyl) carboxamide in the target compound likely improves aqueous solubility compared to ethyl carboxylate derivatives (e.g., : ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate) due to hydrogen-bonding capacity .
  • Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound may reduce metabolic oxidation compared to chlorophenyl analogs (e.g., Compound 60 in ), enhancing bioavailability .

Key Observations :

  • Aromatic Substitutions : The 4-fluorophenyl group aligns with trends in , where halogenated aryl groups improved target binding affinity .

Crystallographic and Stability Data

  • Intermolecular Interactions : The target compound’s ethylsulfanyl and methoxyphenyl groups may facilitate π-π stacking or hydrophobic interactions, as seen in ’s crystal structure (π-π distances: 3.63–3.88 Å) .
  • Stability : Methyl and fluorophenyl groups likely enhance metabolic stability compared to hydroxylated analogs (e.g., Compound 98 in ), which are prone to oxidation .

Biological Activity

Overview

The compound 2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family. Its unique structure incorporates an ethylsulfanyl group, a fluorophenyl moiety, and a methoxyphenyl group, which contribute to its biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

PropertyValue
IUPAC Name2-ethylsulfanyl-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Molecular FormulaC22H22FN5O2S
Molecular Weight423.50 g/mol
InChIInChI=1S/C22H22FN5O2S/c1-4-31-22-26-21...

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, particularly those related to cell proliferation and survival.
  • Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways that are vital for cellular responses.

Anticancer Activity

Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has shown antiproliferative effects against various cancer cell lines including breast (MCF-7), colon (HCT116), and lung cancer cells. Studies have reported IC50 values indicating effective inhibition of cell growth.
    Cell LineIC50 (µM)
    MCF-712.3
    HCT11615.8
    A54918.0

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Bacterial Strains Tested : Efficacy was assessed against both Gram-positive and Gram-negative bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.125 µg/mL
    Escherichia coli0.250 µg/mL
    Pseudomonas aeruginosa0.500 µg/mL

Case Studies and Research Findings

  • Antiproliferative Effects : A study published in European Journal of Medicinal Chemistry evaluated the antiproliferative activity of several triazolopyrimidine derivatives against various cancer cell lines. The results indicated that modifications in the substituents significantly influenced their activity levels .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar triazolo compounds revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential of these compounds in treating infections caused by multidrug-resistant organisms .
  • Structure-Activity Relationship (SAR) : Research has detailed how variations in the chemical structure of triazolopyrimidines affect their biological activity. For instance, the presence of an ethylsulfanyl group was linked to enhanced enzyme inhibition and increased cytotoxicity against cancer cells .

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